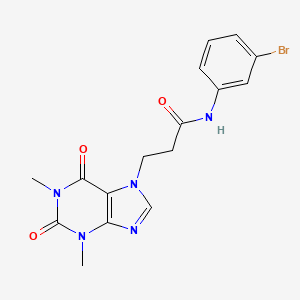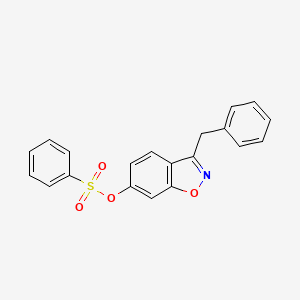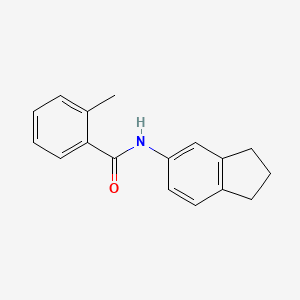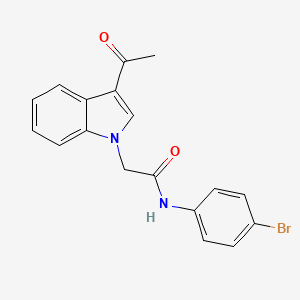![molecular formula C22H18N2O3 B14937938 N-[4-(acetylamino)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B14937938.png)
N-[4-(acetylamino)phenyl]-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-9H-xanthene-9-carboxamide is a complex organic compound with a unique structure that includes both xanthene and carboxamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. One common method involves the condensation of 2-hydroxybenzaldehyde with phthalic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride, to form the xanthene backbone. The acetylamino group is then introduced through an acetylation reaction using acetic anhydride and a suitable base, such as pyridine. Finally, the carboxamide group is added via an amidation reaction with an appropriate amine source under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N-[4-(acetylamino)phenyl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Reduced xanthene derivatives.
Substitution: Halogenated xanthene derivatives.
科学的研究の応用
N-[4-(acetylamino)phenyl]-9H-xanthene-9-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of enzyme interactions and as a fluorescent marker in cellular imaging.
Medicine: Investigated for its potential anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the development of dyes, pigments, and optical brighteners .
作用機序
The mechanism of action of N-[4-(acetylamino)phenyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit histone deacetylases, leading to changes in gene expression and cellular behavior. The xanthene core also allows for fluorescence, making it useful in imaging applications .
類似化合物との比較
Similar Compounds
Azithromycin Related Compound H: Contains a similar acetylamino group and is used in pharmaceutical research.
N-[4-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide: Shares structural similarities and is used in medicinal chemistry .
Uniqueness
N-[4-(acetylamino)phenyl]-9H-xanthene-9-carboxamide stands out due to its unique combination of xanthene and carboxamide functional groups, which confer distinct chemical and physical properties. Its fluorescence and ability to undergo various chemical reactions make it a versatile compound in research and industrial applications .
特性
分子式 |
C22H18N2O3 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
N-(4-acetamidophenyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C22H18N2O3/c1-14(25)23-15-10-12-16(13-11-15)24-22(26)21-17-6-2-4-8-19(17)27-20-9-5-3-7-18(20)21/h2-13,21H,1H3,(H,23,25)(H,24,26) |
InChIキー |
AIXNNDDVPCMCHM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
溶解性 |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14937861.png)
![4-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B14937865.png)
![N-[3-(diethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B14937869.png)

![Methyl 2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14937893.png)

![6-methyl-1-(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14937928.png)

![N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14937932.png)

![N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine](/img/structure/B14937941.png)
![5-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14937950.png)
![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B14937957.png)

